molecular formula C15H17F3N2OS B3013118 Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone CAS No. 339106-90-0

Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone

Cat. No.: B3013118
CAS No.: 339106-90-0
M. Wt: 330.37
InChI Key: MMNUQXFVUHCKBU-UHFFFAOYSA-N
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Description

Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a piperidine ring, a trifluorobutenyl group, and a pyridinyl methanone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluorobutenyl intermediate: This step involves the reaction of a suitable starting material with trifluorobutene under controlled conditions to introduce the trifluorobutenyl group.

    Introduction of the sulfanyl group: The trifluorobutenyl intermediate is then reacted with a thiol compound to form the sulfanyl derivative.

    Coupling with pyridinyl methanone: The sulfanyl derivative is coupled with a pyridinyl methanone precursor under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluorobutenyl or sulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions depending on the reactivity of the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: New compounds with substituted functional groups

Scientific Research Applications

Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.

    Inducing oxidative stress: Leading to cellular damage and apoptosis in certain cell types.

Comparison with Similar Compounds

Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone can be compared with other similar compounds, such as:

  • 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carboxylic acid
  • This compound derivatives

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

piperidin-1-yl-[2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2OS/c16-12(13(17)18)6-10-22-14-11(5-4-7-19-14)15(21)20-8-2-1-3-9-20/h4-5,7H,1-3,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNUQXFVUHCKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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